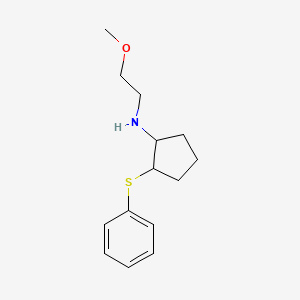![molecular formula C20H15IN2O2S B12599745 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-](/img/structure/B12599745.png)
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl- is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of an iodine atom at the 3-position, a sulfonyl group attached to a 4-methylphenyl ring at the 1-position, and a phenyl group at the 5-position. Pyrrolopyridines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a pyrrole precursor.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using reagents such as iodine or N-iodosuccinimide (NIS).
Attachment of the Sulfonyl Group: The sulfonyl group can be attached through a sulfonylation reaction using a sulfonyl chloride derivative.
Addition of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction using a phenylboronic acid derivative.
Industrial production methods for this compound would involve scaling up these reactions while optimizing reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and phenyl groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Heck couplings to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl- has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Chemical Biology: The compound is used as a tool to study biological pathways involving FGFR signaling.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl- involves its interaction with molecular targets such as FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar compounds to 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl- include other pyrrolopyridine derivatives with different substituents. For example:
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-: This compound has a bromine atom instead of a phenyl group at the 5-position.
1H-Pyrrolo[2,3-b]pyridine, 3-chloro-1-[(4-methylphenyl)sulfonyl]-5-phenyl-: This compound has a chlorine atom instead of an iodine atom at the 3-position.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl- lies in its specific combination of substituents, which confer distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C20H15IN2O2S |
|---|---|
Peso molecular |
474.3 g/mol |
Nombre IUPAC |
3-iodo-1-(4-methylphenyl)sulfonyl-5-phenylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C20H15IN2O2S/c1-14-7-9-17(10-8-14)26(24,25)23-13-19(21)18-11-16(12-22-20(18)23)15-5-3-2-4-6-15/h2-13H,1H3 |
Clave InChI |
VVTOSSLOJRGANF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C4=CC=CC=C4)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Dipropylamino)ethyl]acetamide](/img/structure/B12599663.png)
![Acetamide,N-(4-methyl-thiazol-2-YL)-2-[(7,8,9,10-tetrahydro-6-phenanthridinyl)thio]-](/img/structure/B12599665.png)
![4-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12599667.png)
![Pyrrolidine, 1-[[6-(6-cyanohexyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12599669.png)
![N-[2-(2-Hydroxyethoxy)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B12599676.png)



![1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate](/img/structure/B12599707.png)
![3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one](/img/structure/B12599713.png)

![N-[3-(Cyclopropylamino)phenyl]acetamide](/img/structure/B12599738.png)
![4-Piperidinecarboxylic acid, 1-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B12599740.png)
![Azuleno[2,1-b]thiophene, 9-bromo-](/img/structure/B12599746.png)
